molecular formula C24H22N4O3 B7476618 2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide

2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide

Cat. No.: B7476618
M. Wt: 414.5 g/mol
InChI Key: YWUXGXIYKSEBTF-RGEXLXHISA-N
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Description

2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, a morpholinyl group, and a quinolinyl group. The combination of these functional groups endows the compound with distinctive chemical and biological properties.

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-21-7-4-6-20(15-21)26-24(29)19(16-25)14-18-13-17-5-2-3-8-22(17)27-23(18)28-9-11-31-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29)/b19-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUXGXIYKSEBTF-RGEXLXHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a morpholine molecule.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative, followed by dehydration.

    Final Coupling Reaction: The final step involves coupling the methoxyphenyl group with the previously synthesized intermediate through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the methoxyphenyl group, where suitable leaving groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline or methoxyphenyl derivatives.

Scientific Research Applications

2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with nucleic acids may contribute to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3-methoxyphenyl)-3-[2-(piperidin-4-yl)quinolin-3-yl]prop-2-enamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    2-cyano-N-(3-methoxyphenyl)-3-[2-(pyrrolidin-4-yl)quinolin-3-yl]prop-2-enamide: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

The uniqueness of 2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

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